![molecular formula C20H18FN5O B6528985 3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine CAS No. 946213-38-3](/img/structure/B6528985.png)

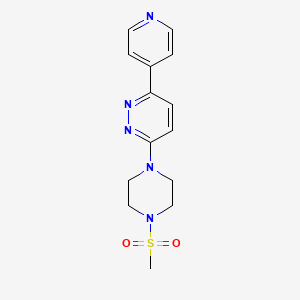

3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine, commonly referred to as FBP, is a synthetic organic compound used in a variety of scientific research applications. It is a heterocyclic compound with a five-membered ring structure composed of two nitrogen atoms, two carbon atoms, and one oxygen atom. FBP has been used in a variety of research studies involving drug discovery, biochemistry, and physiology.

Wissenschaftliche Forschungsanwendungen

FBP has been used in a variety of scientific research applications, including drug discovery, biochemistry, and physiology. In drug discovery, FBP has been used to identify new compounds that can be used to treat various diseases. In biochemistry, FBP has been used to study the structure and function of proteins, nucleic acids, and other biomolecules. In physiology, FBP has been used to study the structure and function of cells, tissues, and organs.

Wirkmechanismus

Target of Action

Similar compounds have been reported to exhibit anti-tubercular activity againstMycobacterium tuberculosis H37Ra . These compounds are designed to interact with specific proteins or enzymes within the bacterial cell, inhibiting their function and leading to cell death .

Mode of Action

Similar compounds have been shown to interact with their targets, leading to significant activity against mycobacterium tuberculosis h37ra . The interaction between the compound and its target can result in changes to the target’s function, ultimately leading to the inhibition of bacterial growth .

Biochemical Pathways

Given its reported anti-tubercular activity, it can be inferred that the compound likely interferes with essential biochemical pathways in mycobacterium tuberculosis, leading to inhibition of bacterial growth .

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis H37Ra, as evidenced by a decrease in the 50% inhibitory concentrations (IC 50) values . This suggests that the compound has a potent anti-tubercular effect .

Zukünftige Richtungen

There are a number of potential future directions for the use of FBP in scientific research. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further studies could be conducted to explore its use as a tool for drug discovery and to identify new compounds with potential therapeutic applications. Finally, further studies could be conducted to explore its use as a tool for studying the structure and function of proteins, nucleic acids, and other biomolecules.

Synthesemethoden

FBP is synthesized through a variety of methods, including the Biginelli reaction, the Knoevenagel condensation, and the Curtius rearrangement. The Biginelli reaction involves the condensation of a substituted aldehyde, a β-keto ester, and urea or thiourea, followed by the addition of an acid catalyst. The Knoevenagel condensation involves the condensation of a substituted aldehyde and a malononitrile, followed by the addition of an acid catalyst. The Curtius rearrangement involves the conversion of an isocyanate to an isocyanate by the action of a strong base.

Biochemische Analyse

Biochemical Properties

3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with enzymes such as Mycobacterium tuberculosis H37Ra, where it exhibits inhibitory activity . The nature of these interactions involves binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. Additionally, docking studies have revealed that this compound forms stable complexes with the enzyme, indicating its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on various types of cells and cellular processes have been studied extensively. In human embryonic kidney cells (HEK-293), this compound has been found to be non-toxic, suggesting its suitability for further development . It influences cell function by modulating cell signaling pathways and gene expression. For instance, the compound has been observed to affect the expression of genes involved in cellular metabolism and stress response, thereby altering cellular homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound acts as an enzyme inhibitor by binding to the active site of target enzymes, such as those found in Mycobacterium tuberculosis H37Ra . This binding prevents the enzyme from performing its catalytic function, leading to a decrease in the metabolic activity of the target organism. Additionally, the compound has been shown to induce changes in gene expression, further contributing to its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its inhibitory activity against target enzymes, indicating its potential for sustained therapeutic use.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent inhibitory effect on target enzymes, with higher doses resulting in greater inhibition . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining an optimal therapeutic dosage. Threshold effects have been observed, where a minimum concentration of the compound is required to achieve significant inhibition .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound has been shown to affect the levels of metabolites in target organisms, leading to alterations in metabolic homeostasis . Enzymes such as those involved in the metabolism of Mycobacterium tuberculosis H37Ra are particularly affected by this compound, resulting in a decrease in the metabolic activity of the target organism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been observed to accumulate in certain cellular compartments, where it exerts its inhibitory effects . The localization of the compound within cells is influenced by its interactions with transporters and binding proteins, which facilitate its movement across cellular membranes .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is directed by targeting signals and post-translational modifications that guide the compound to its site of action. The activity of the compound is influenced by its subcellular localization, with different effects observed depending on its distribution within the cell .

Eigenschaften

IUPAC Name |

(2-fluorophenyl)-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN5O/c21-16-6-2-1-5-15(16)20(27)26-13-11-25(12-14-26)19-9-8-18(23-24-19)17-7-3-4-10-22-17/h1-10H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGCIUVLDCPHSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[8-(cyclopentylamino)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetic acid](/img/structure/B6528903.png)

![3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6528909.png)

![3-(pyridin-4-yl)-6-[4-(thiophene-2-carbonyl)piperazin-1-yl]pyridazine](/img/structure/B6528913.png)

![3-chloro-2,2-dimethyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}propan-1-one](/img/structure/B6528939.png)

![3-[4-(2-fluorobenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528945.png)

![3-[4-(2,4-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528952.png)

![3-[4-(4-tert-butylbenzoyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6528967.png)

![2-propyl-1-{4-[6-(pyridin-3-yl)pyridazin-3-yl]piperazin-1-yl}pentan-1-one](/img/structure/B6528968.png)

![3-[4-(2,3-dimethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528978.png)

![3-[4-(2-ethoxybenzoyl)piperazin-1-yl]-6-(pyridin-2-yl)pyridazine](/img/structure/B6528992.png)

![3-[4-(4-ethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6528999.png)

![3-[4-(3-fluorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6529007.png)

![3-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-6-(pyridin-4-yl)pyridazine](/img/structure/B6529014.png)